2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane

Endocrine Disruption Reproductive Toxicology Cell Viability

Researchers investigating estrogen receptor beta (ERβ) signaling or bisphenol-induced mitochondrial toxicity require highly selective probe molecules. Generic bisphenols like BPA lack the specific ERβ antagonism and mitochondrial targeting of HPTE. This compound is the essential tool for these distinct mechanistic studies. - Acts as a selective ERβ antagonist, enabling precise functional studies of ERβ-mediated transcription. - Is the only bisphenol demonstrated to decrease mitochondrial membrane potential and induce cytochrome c release in HepG2 cells. - Serves as a critical monomer for synthesizing inherently flame-retardant polymers with peak heat release capacities as low as 20 J/g-K.

Molecular Formula C14H11Cl3O2
Molecular Weight 317.6 g/mol
CAS No. 2971-36-0
Cat. No. B129109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane
CAS2971-36-0
Synonyms4,4’-(2,2,2-Trichloroethylidene)diphenol;  4,4’-Dihydroxydiphenyltrichloroethane;  2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane;  Bisdemethylmethoxychlor;  HPTE;  1,1,1-Trichloro-2,2-bis(4-hydroxyphenyl)ethane;  Hydroxychlor;  NSC 7045;  p,p’-Hydroxy-DDT; 
Molecular FormulaC14H11Cl3O2
Molecular Weight317.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(Cl)(Cl)Cl)O
InChIInChI=1S/C14H11Cl3O2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13,18-19H
InChIKeyIUGDILGOLSSKNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bisphenol C (HPTE) – Properties & Procurement


2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane (CAS 2971-36-0), also known as HPTE, Hydroxychlor, p,p′-Hydroxy-DDT, or Bisphenol C, is a chlorinated bisphenol compound (C₁₄H₁₁Cl₃O₂, MW 317.6 g/mol) [1]. The compound is the primary active metabolite of the organochlorine pesticide methoxychlor and exhibits distinct biological activities through interactions with estrogen receptor alpha (ERα) and beta (ERβ) [2]. In industrial contexts, this bisphenol monomer is employed in the synthesis of flame-retardant polymers and high-thermal-stability epoxy resins, where the trichloroethane central bridge imparts fire-resistant properties absent in non-halogenated bisphenol analogs [3].

ERβ Antagonist Research Tool
Distinct ERβ antagonist profile for pathway-specific endocrine disruption studies
Mitochondrial Toxicity Probe
Only common bisphenol inducing mitochondrial depolarization and intrinsic apoptosis
Flame-Retardant Polymer Monomer
Enables char-forming, low-heat-release polyarylates and high-temperature epoxies

Why BPA & BPF Cannot Replace Bisphenol C


Substituting 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane (HPTE/Bisphenol C) with non-chlorinated bisphenol analogs such as Bisphenol A (BPA) or Bisphenol F (BPF) will result in fundamentally different biological and material performance outcomes [1]. The central trichloroethane bridge of HPTE confers a unique ERβ antagonist pharmacological profile and mitochondria-targeted cytotoxic mechanisms that BPA and BPF lack entirely [2]. In polymer applications, BPA-based polycarbonates and polyarylates exhibit peak heat release capacities an order of magnitude higher than Bisphenol C-based analogs, with substantially lower char yields under combustion conditions [3]. These differences are not marginal—they represent distinct compound classes for both research tool selection and industrial monomer procurement.

ERβ functional mismatch: BPA is an ERβ agonist, lacking the antagonist action central to BPC’s research utility; receptor pharmacology may shift.
Mitochondrial mechanism absent: BPA and BPF do not trigger mitochondrial depolarization or cytochrome c release seen with BPC; apoptosis endpoints may not replicate.
Flame retardancy gap: BPA-based polymers show order-of-magnitude higher peak heat release and substantially lower char yield; fire-performance profile differs fundamentally.

Bisphenol C – Comparative Evidence


Cytotoxicity in Bovine Theca Cells: BPC vs. BPA

In a head-to-head comparative study evaluating reproductive toxicity, Bisphenol C (BPC) was significantly more detrimental to bovine theca cell viability than Bisphenol A (BPA) at identical concentrations [1]. The data demonstrate that BPC induces greater cytotoxic effects in theca cells, a clinically relevant model for human reproduction, compared to BPA under equivalent in vitro conditions [1].

Theca Cell Viability
Head-to-head
BPC > BPA in cytotoxicity toward bovine theca cells
Supports cell-model endpoint review
Statistically significant; exact EC50 not reported
Endocrine Disruption Reproductive Toxicology Cell Viability

ERβ Antagonism vs. Agonism: Bisphenol C vs. BPA

Crystallographic analysis combined with functional assays reveals a fundamental mechanistic divergence between Bisphenol C (BPC) and Bisphenol A (BPA) at estrogen receptors [1]. BPA acts as a partial agonist of ERα and a weak agonist of ERβ, whereas BPC functions as a partial agonist of ERα but an antagonist of ERβ [1]. The antagonist character of BPC is attributed to a distinct binding orientation where one phenol ring points toward the activation helix H12, a binding mode not observed with BPA [1].

ERβ Functional Activity
Head-to-head
BPC: ERβ antagonist; BPA: ERβ weak agonist
Supports ERβ antagonist research fit
Crystallography-backed binding orientation
Nuclear Receptor Pharmacology Endocrine Disruption X-ray Crystallography

Unique Mitochondrial Depolarization in HepG2 Cells

In a comparative study of bisphenols with minimal structural differences (one methyl group variation), only Bisphenol C (BPC) induced a significant decrease in mitochondrial membrane potential and ATP concentration in HepG2 human hepatoma cells [1]. BPA, Bisphenol S (BPS), and the novel bisphenol A/C (BPA/C) did not exhibit this mitochondrial effect despite having comparable EC50 values for cytotoxicity and logPOW values [1]. Additionally, only BPC led to the release of cytochrome c from mitochondria, indicating specific induction of the intrinsic apoptotic pathway [1].

Mitochondrial ΔΨm
Head-to-head
Only BPC decreased MMP & ATP in HepG2 cells
Supports mitochondrial toxicity probe fit
Intrinsic apoptosis indicated by cytochrome c release
Mitochondrial Toxicity Hepatocellular Carcinoma Apoptosis

In Vivo Uterine Gene Profile: HPTE vs. BPA

In an in vivo mouse model comparing transcriptomic responses in uterine tissue, both HPTE (the metabolite form of 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane) and BPA showed transcript profiles highly correlated to estradiol (E2) at the early response phase (2 hours) [1]. However, at the later response phase (24 hours), the correlation of both xenoestrogens to E2 diminished [1]. While this pattern was similar to the known weak estrogen estriol (E3), the study establishes a baseline transcriptomic fingerprint for HPTE that can be used to differentiate its in vivo activity from other bisphenols in comparative toxicogenomic analyses [1].

Uterine Transcriptomics
Head-to-head
HPTE & BPA: E2-correlated 2 h profile; diminished 24 h
Provides in vivo transcriptomic reference
HPTE not interchangeable with E2; temporal decay pattern
In Vivo Toxicology Transcriptomics Endocrine Disruption

Thermal Stability of Bisphenol C Epoxy Resins

Epoxy resins synthesized from bisphenol-C (EBC), when amine-cured, demonstrate thermal stability up to approximately 309–318°C as determined by thermogravimetric analysis (TGA) [1]. This thermal stability value provides a procurement-relevant benchmark for evaluating Bisphenol C as a monomer for high-temperature polymer applications, compared to lower thermal stability ranges typically observed for non-halogenated bisphenol-based epoxy systems [1].

Thermal Stability
Class-level
309–318 °C (TGA of amine-cured epoxy resin)
Supports thermal stability screening
Single-compound data; compare with non-halogenated systems
Polymer Chemistry Thermal Analysis Epoxy Resins

Low Heat Release Capacity in Bisphenol C Polymers

Polymers synthesized from bisphenol C were found to be among the most fire-resistant polymers evaluated, with peak heat release capacities as low as 20 J/g-K as measured by pyrolysis combustion flow calorimetry (PCFC) [1]. When compared to corresponding bisphenol A-based polymers, the bisphenol C-containing polymers yielded higher char yields and lower decomposition temperatures, with char enhancement exceeding what would be expected from a purely additive effect [1]. A separate FAA report confirms that Bisphenol C-based polymers have thermal and physical properties comparable to Bisphenol A polymers but exhibit an order of magnitude lower heat release in flaming combustion [2].

Peak Heat Release
Head-to-head
~20 J/g·K vs order-of-magnitude higher for BPA polymer
Supports flame retardancy screening
PCFC data; char enhancement exceeds additive effect
Flame Retardancy Polymer Science Fire Safety

Bisphenol C – Key Applications


ERβ-Selective Pharmacological Probe

Investigators studying ERβ-specific signaling pathways should procure Bisphenol C (HPTE) as a distinct pharmacological probe. Unlike BPA, which functions as an ERβ agonist, Bisphenol C acts as an ERβ antagonist due to a unique binding orientation at the ligand-binding domain [1]. This property makes Bisphenol C an essential tool compound for functional studies requiring selective antagonism of ERβ-mediated transcription, including research on breast cancer, reproductive biology, and endocrine disruption mechanism elucidation.

Mitochondrial Toxicity & Apoptosis Research

Research programs investigating bisphenol-induced mitochondrial dysfunction require Bisphenol C specifically, as it is the only bisphenol among structurally similar analogs (BPA, BPS, BPA/C) demonstrated to decrease mitochondrial membrane potential, reduce ATP concentration, and induce cytochrome c release in HepG2 cells [2]. This unique mitochondria-targeted mechanism cannot be studied using BPA or other common bisphenol substitutes, making Bisphenol C procurement essential for mechanistic toxicology studies focused on the intrinsic apoptotic pathway.

Flame-Retardant Polyarylates & Polycarbonates

Industrial polymer chemists and material scientists developing inherently flame-retardant engineering plastics should select Bisphenol C as a monomer backbone. Polymers incorporating the Bisphenol C moiety achieve peak heat release capacities as low as 20 J/g-K [3] and exhibit char yields approximately double those of Bisphenol A-based polyarylates under identical testing conditions [4]. These performance characteristics are critical for applications in aircraft interiors, electronics housings, and construction materials where UL-94 V-0 ratings or low-heat-release specifications are mandatory. The flame-retardant mechanism derives from the thermal decomposition of the trichloroethane bridge, which yields HCl and CO₂ while promoting high char formation without requiring additive synergists [5].

High-Temperature Epoxy & Composite Formulations

Formulators of high-temperature epoxy systems should procure Bisphenol C for applications requiring thermal stability thresholds exceeding 300°C. Amine-cured epoxy resins derived from bisphenol-C demonstrate thermal stability up to 309–318°C [6], making them suitable for coatings, adhesives, and composite matrices exposed to elevated service temperatures. This thermal performance benchmark positions Bisphenol C as a viable monomer for specialty polymer applications where standard Bisphenol A-based epoxies exhibit insufficient thermal degradation resistance.

Application
Selection Property
Validation Focus
ERβ signaling pathway studies
ERβ antagonist selectivity
ERβ transcriptional activation assay
Mitochondrial toxicity & apoptosis research
Mitochondria-specific depolarization mechanism
MMP / ATP / cytochrome c release endpoints
Flame-retardant polymer development
Inherent char-forming flame retardancy
Peak heat release capacity by PCFC
High-temperature epoxy formulations
Thermal degradation resistance >300 °C
TGA degradation profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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